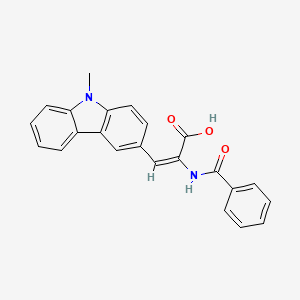
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid
説明
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid, also known as BMCA, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for future research and development.
作用機序
The mechanism of action of 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid is not fully understood, but it is thought to work by inhibiting various enzymes and signaling pathways that are involved in cancer growth, glucose metabolism, and neuronal cell death. This compound has been found to inhibit the activity of AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism. It also inhibits the activity of protein kinase B (AKT), which is involved in the regulation of cell growth and survival. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to decrease the expression of various cancer-related genes and proteins, induce apoptosis, and inhibit cell proliferation. It has also been found to regulate glucose metabolism and improve insulin sensitivity. Additionally, this compound has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in various in vitro and in vivo models. However, one of the limitations of using this compound is its limited availability and high cost.
将来の方向性
There are several future directions for research on 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid. One direction is to further investigate its potential as a cancer therapy. This includes studying its efficacy in various cancer types, its mechanism of action, and its potential side effects. Another direction is to investigate its potential as a treatment for diabetes and neurodegenerative diseases. This includes studying its effects on glucose metabolism, insulin sensitivity, and neuronal cell death. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a drug delivery system.
科学的研究の応用
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also has the potential to regulate blood glucose levels and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, this compound has been found to have neuroprotective effects and has the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-25-20-10-6-5-9-17(20)18-13-15(11-12-21(18)25)14-19(23(27)28)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)(H,27,28)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBPBSHYJLCNRT-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B3567706.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3567716.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567726.png)

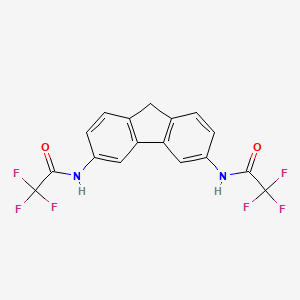
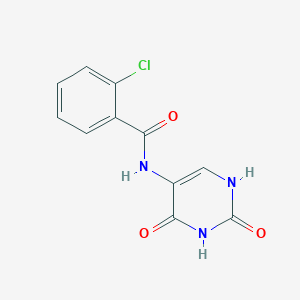
![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3567737.png)
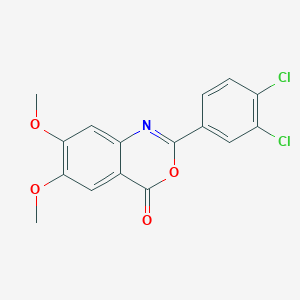
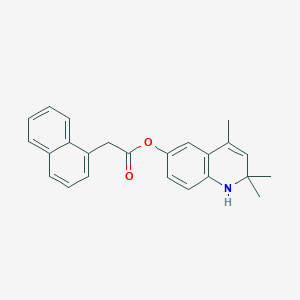
![4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl acetate](/img/structure/B3567749.png)
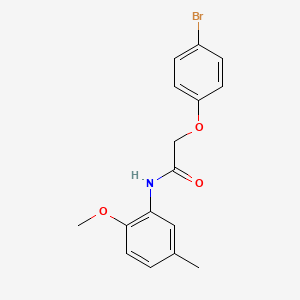
![1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)
![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3567781.png)
